molecular formula C19H20O5 B14306194 2,3,4,7,9-Pentamethoxyphenanthrene CAS No. 113476-63-4

2,3,4,7,9-Pentamethoxyphenanthrene

Cat. No.: B14306194
CAS No.: 113476-63-4
M. Wt: 328.4 g/mol
InChI Key: DKNGVACRFHEWBZ-UHFFFAOYSA-N
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Description

2,3,4,7,9-Pentamethoxyphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone substituted with five methoxy (-OCH₃) groups at positions 2, 3, 4, 7, and 9.

Properties

CAS No.

113476-63-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

2,3,4,7,9-pentamethoxyphenanthrene

InChI

InChI=1S/C19H20O5/c1-20-12-6-7-13-14(10-12)15(21-2)8-11-9-16(22-3)18(23-4)19(24-5)17(11)13/h6-10H,1-5H3

InChI Key

DKNGVACRFHEWBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3C=C(C(=C(C3=C2C=C1)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7,9-Pentamethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require elevated temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of 2,3,4,7,9-Pentamethoxyphenanthrene may involve multi-step synthesis starting from readily available phenanthrene. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: 2,3,4,7,9-Pentamethoxyphenanthrene can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

    Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydro-2,3,4,7,9-Pentamethoxyphenanthrene.

    Substitution: Halogenated or sulfonated phenanthrene derivatives.

Scientific Research Applications

2,3,4,7,9-Pentamethoxyphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,7,9-Pentamethoxyphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Hypotheses

Experimental Data on Tetramethoxy Analog

  • Antioxidant Activity: Demonstrated radical scavenging capacity in vitro, comparable to lignans like Schisanhenol.
  • Cytotoxicity : Moderate activity against human cancer cell lines (e.g., HepG2), likely mediated by intercalation into DNA or inhibition of topoisomerases.

Hypotheses for Pentamethoxy Derivative

  • Enhanced Reactivity : The additional methoxy group may improve binding to enzymes like cytochrome P450, altering metabolic pathways.
  • Therapeutic Potential: Computational models suggest stronger interactions with kinase targets (e.g., EGFR) due to increased electron density.

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